N-[3-(1H-benzimidazol-2-yl)phenyl]pyridine-4-carboxamide
Overview
Description
N-[3-(1H-benzimidazol-2-yl)phenyl]pyridine-4-carboxamide is a complex organic compound that features a benzimidazole moiety linked to a pyridine carboxamide group. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
N-[3-(1H-benzimidazol-2-yl)phenyl]isonicotinamide has been identified to target the p97/VCP ATPase . This protein plays a crucial role in various cellular processes, including protein degradation, which is essential for maintaining cellular homeostasis .
Mode of Action
This compound acts as a covalent inhibitor of p97 . It binds to the C522 residue of p97, thereby inhibiting its function . This mode of action is unique and advantageous as it helps maintain the inhibitory effect and improves the resistance of the target .
Biochemical Pathways
By inhibiting p97, it could disrupt the normal functioning of these pathways, leading to a buildup of unwanted proteins and ultimately cell death .
Result of Action
N-[3-(1H-benzimidazol-2-yl)phenyl]isonicotinamide has shown remarkable cytotoxicity in in vitro studies . For instance, it has been found to exert cell cycle arrest at the G2/M phase and enhance apoptosis in K-562 leukemia cancer cells . These results suggest that this compound could have potential as an anticancer agent.
Biochemical Analysis
Biochemical Properties
It is known that benzimidazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific functional groups present on the benzimidazole scaffold .
Cellular Effects
N-[3-(1H-benzimidazol-2-yl)phenyl]isonicotinamide, like other benzimidazole derivatives, can have significant effects on various types of cells and cellular processes . It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzimidazole derivatives are generally stable and do not degrade rapidly .
Dosage Effects in Animal Models
The effects of N-[3-(1H-benzimidazol-2-yl)phenyl]isonicotinamide at different dosages in animal models have not been extensively studied. Benzimidazole derivatives are known to have threshold effects, and high doses can potentially lead to toxic or adverse effects .
Metabolic Pathways
Benzimidazole derivatives can interact with various enzymes and cofactors, and can potentially affect metabolic flux or metabolite levels .
Transport and Distribution
Benzimidazole derivatives can potentially interact with various transporters or binding proteins .
Subcellular Localization
Benzimidazole derivatives can potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
The synthesis of N-[3-(1H-benzimidazol-2-yl)phenyl]pyridine-4-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents to form the benzimidazole core . The subsequent steps involve the reaction of the benzimidazole derivative with pyridine-4-carboxylic acid or its derivatives under suitable reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
N-[3-(1H-benzimidazol-2-yl)phenyl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound, potentially altering its pharmacological properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the benzimidazole or pyridine rings.
Scientific Research Applications
N-[3-(1H-benzimidazol-2-yl)phenyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Comparison with Similar Compounds
Similar compounds to N-[3-(1H-benzimidazol-2-yl)phenyl]pyridine-4-carboxamide include other benzimidazole derivatives, such as:
Omeprazole: A proton pump inhibitor used to treat gastric ulcers.
Thiabendazole: An anthelmintic used to treat parasitic worm infections.
Fenbendazole: Another anthelmintic with a broad spectrum of activity.
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c24-19(13-8-10-20-11-9-13)21-15-5-3-4-14(12-15)18-22-16-6-1-2-7-17(16)23-18/h1-12H,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGSQPVZOTCDDDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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